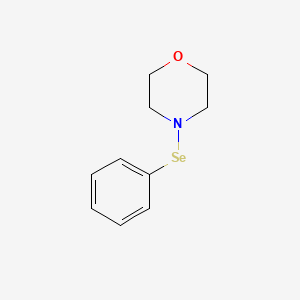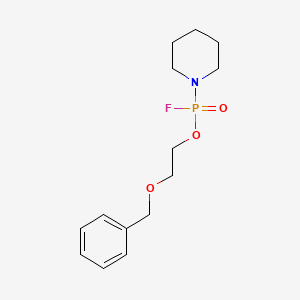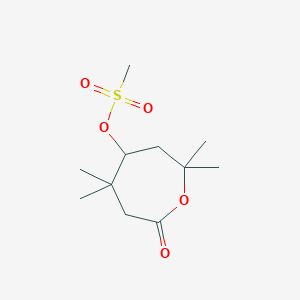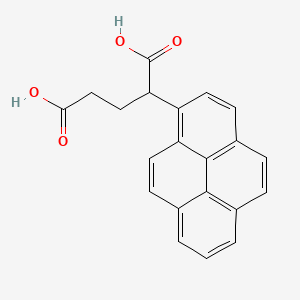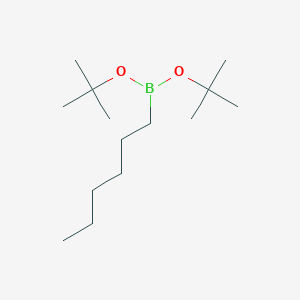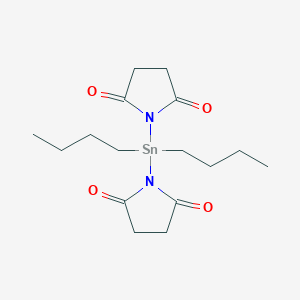![molecular formula C13H22O3 B14422780 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol CAS No. 81750-96-1](/img/no-structure.png)
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is an organic compound that features a unique structure combining an oxane ring with an alkyne and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-one.
Reduction: Formation of 8-[(Oxan-2-yl)oxy]oct-5-en-4-ol or 8-[(Oxan-2-yl)oxy]octane-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and alcohol functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-[(Oxan-2-yl)oxy]oct-5-en-4-ol: Similar structure but with an alkene instead of an alkyne.
8-[(Oxan-2-yl)oxy]oct-5-en-4-one: Similar structure but with a ketone instead of an alcohol.
Uniqueness
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is unique due to the presence of both an alkyne and an alcohol functional group, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common compared to its analogs, making it a valuable compound for specialized applications.
Propiedades
| 81750-96-1 | |
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
8-(oxan-2-yloxy)oct-5-yn-4-ol |
InChI |
InChI=1S/C13H22O3/c1-2-7-12(14)8-3-5-10-15-13-9-4-6-11-16-13/h12-14H,2,4-7,9-11H2,1H3 |
Clave InChI |
ZPWOUXPDTPVWPU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#CCCOC1CCCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



